N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide, also known as MPTC, is a chemical compound that has gained significant attention in scientific research. MPTC is a thiosemicarbazone derivative, which is a class of compounds that has been studied for their potential therapeutic applications. MPTC has been found to have promising anticancer properties, making it a potential candidate for the development of new cancer treatments.
Mechanism of Action
N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide exerts its anticancer effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide prevents cancer cells from dividing and proliferating. N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide has also been found to induce apoptosis in cancer cells, which further contributes to its anticancer effects.
Biochemical and Physiological Effects:
N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide has also been found to inhibit the activity of several enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase. These effects contribute to the anticancer properties of N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide in lab experiments is its potent anticancer activity. N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide has been found to be effective against a wide range of cancer cell types, making it a versatile tool for studying cancer biology. However, one limitation of using N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide in lab experiments is its potential toxicity. N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide. One area of interest is the development of N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide-based cancer therapies. Several studies have shown that N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide has potent anticancer activity, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the study of N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide's mechanism of action. While the inhibition of ribonucleotide reductase has been identified as a key mechanism of action, further research is needed to fully understand how N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide exerts its anticancer effects. Finally, the development of novel N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide derivatives with improved potency and selectivity is an area of active research.
Scientific Research Applications
N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide has been extensively studied for its potential anticancer properties. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-methyl-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide has also been shown to inhibit the growth of tumor cells in vivo, making it a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
1-methyl-3-[(1-methylpyrazole-3-carbonyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5OS/c1-8-7(14)10-9-6(13)5-3-4-12(2)11-5/h3-4H,1-2H3,(H,9,13)(H2,8,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSPRGMTNKZGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=NN(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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